Ethyl 3-[(4-chlorophenyl)thio]propanoate

β‑arylthioester synthesis reductive S–S cleavage synthetic efficiency

Ethyl 3-[(4-chlorophenyl)thio]propanoate (CAS 137446-81-2) is a β-arylthioester featuring a 4‑chlorophenylsulfanyl group attached to the propanoate backbone. It belongs to the class of β‑arylthiocarbonyl compounds and has been explicitly employed as a building block in the design and synthesis of 1,3,4‑oxadiazole thioether derivatives with potent nematicidal activity.

Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
CAS No. 137446-81-2
Cat. No. B156016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-chlorophenyl)thio]propanoate
CAS137446-81-2
SynonymsETHYL 3-[(4-CHLOROPHENYL)THIO]PROPANOATE
Molecular FormulaC11H13ClO2S
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESCCOC(=O)CCSC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyBRFZXJHTDVXXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-[(4-chlorophenyl)thio]propanoate – A Strategic β-Arylthioester Intermediate for Agrochemical Discovery


Ethyl 3-[(4-chlorophenyl)thio]propanoate (CAS 137446-81-2) is a β-arylthioester featuring a 4‑chlorophenylsulfanyl group attached to the propanoate backbone. It belongs to the class of β‑arylthiocarbonyl compounds and has been explicitly employed as a building block in the design and synthesis of 1,3,4‑oxadiazole thioether derivatives with potent nematicidal activity [1]. The compound is commercially available from multiple suppliers and can be obtained via reductive S–S bond cleavage of 4,4′‑dichlorodiphenyl disulfide in the presence of ethyl acrylate using Zn/Cp₂TiCl₂ [2].

Agrochemical discovery: building block for 1,3,4-oxadiazole thioether libraries
Synthetic workflow: Reductive S–S cleavage route using Zn/Cp₂TiCl₂
Selection context: 4-chlorophenylthio fragment required for reported nematicidal endpoint potency

Why Ethyl 3-[(4-chlorophenyl)thio]propanoate Cannot Be Casually Replaced by Its Methyl Ester, Acid, or Sulfonyl Analog


Even closely related analogs—such as the methyl ester, the free carboxylic acid, or the sulfonyl derivative—exhibit markedly different reactivity profiles in subsequent transformations. The ethyl ester group provides a favorable balance of electrophilicity and steric bulk during hydrazinolysis and cyclocondensation steps, while the 4‑chloro substituent on the phenyl ring is essential for maintaining the nematicidal potency observed in the final 1,3,4‑oxadiazole products [1]. Substituting the ester or the aryl halide without quantitative justification risks compromising both synthetic efficiency and biological outcome, making generic substitution scientifically unsound.

Methyl ester analog: lower electrophilicity and steric profile may shift cyclocondensation efficiency
Free carboxylic acid: reactivity pathway and downstream derivatization may not transfer directly
Sulfonyl derivative: altered aryl substituent may compromise reported nematicidal endpoint context

Quantitative Differentiation Evidence for Ethyl 3-[(4-chlorophenyl)thio]propanoate vs. Closest Analogs


Higher Isolated Yield in β‑Arylthioester Formation via Zn/Cp₂TiCl₂ Reductive Cleavage Compared with Conventional Michael Addition to Methyl Acrylate

When 4,4′‑dichlorodiphenyl disulfide is reduced by Zn/Cp₂TiCl₂ in THF and subsequently trapped with ethyl acrylate, ethyl 3‑[(4‑chlorophenyl)thio]propanoate is obtained in 85 % isolated yield [1]. In contrast, a conventional NaOMe‑catalyzed 1,4‑addition of 4‑chlorothiophenol to methyl acrylate affords the methyl ester analog in only 78 % yield under comparable conditions [2]. Although the ester acceptors differ, the mild reductive‑cleavage protocol delivers a 7‑percentage‑point yield advantage while avoiding direct handling of odorous thiophenol.

Isolated Yield vs. Methyl Ester Route
Cross-study comparable
85 % vs 78 %
+7 percentage points in favor of the ethyl ester protocol
Supports procurement for higher-yield reductive-cleavage synthesis
Esters differ; yield advantage is protocol-specific
β‑arylthioester synthesis reductive S–S cleavage synthetic efficiency

Validated Intermediate for High‑Potency Nematicidal 1,3,4‑Oxadiazoles Superior to the Commercial Standard Avermectin

Ethyl 3‑[(4‑chlorophenyl)thio]propanoate serves as the direct precursor for constructing the 4‑chlorophenylthioethyl flexible‑chain moiety in a series of 1,3,4‑oxadiazole thioether derivatives. The most potent derivative (compound 71) derived from this intermediate exhibits an LC₅₀ of 14.7 mg/L against citrus nematodes, which is 1.69‑fold more potent than the commercial nematicide avermectin (LC₅₀ = 24.8 mg/L) tested under identical conditions [1]. Derivatives built on alternative flexible‑chain precursors did not achieve this level of potency, underscoring the critical contribution of the 4‑chlorophenylthioethyl fragment that originates from this specific ester.

Derived Nematicidal Potency
Class-level inference
LC₅₀ 14.7 mg/L
Derivative 71 vs. avermectin (24.8 mg/L)
Reported endpoint context for lead optimization
Data to verify; fragment contribution is class-level
nematicidal discovery oxadiazole thioether citrus nematode control

Favorable Physicochemical Profile for Process Chemistry: Higher Boiling Point and Lipophilicity vs. Methyl Ester

The ethyl ester exhibits a boiling point of 338.8 °C at 760 mmHg and a calculated logP of 3.3, compared with the methyl ester analog (CAS 54696‑23‑0) which has a boiling point of approximately 312 °C (predicted) and a logP of ~2.8 . The higher boiling point reduces evaporative losses during solvent removal at elevated temperatures, while the increased lipophilicity improves partitioning into organic solvents during extractive work‑up, both of which are advantageous in multi‑step process development.

Physicochemical Profile
Supporting evidence
bp 338.8 °C, logP 3.3
Δ bp ≈ +27 °C, Δ logP ≈ +0.5 vs methyl ester
May support process-scale solvent management
Source review recommended; property predictions used
physicochemical properties process safety solvent compatibility

High‑Value Application Scenarios for Ethyl 3-[(4-chlorophenyl)thio]propanoate


Discovery of Next‑Generation Nematicides Targeting Citrus Nematodes

Use this ester as the foundational building block to generate 1,3,4‑oxadiazole thioether libraries analogous to those described by Chen et al. [1]. The 4‑chlorophenylthioethyl fragment it provides was essential for achieving sub‑20 mg/L LC₅₀ values, outperforming avermectin.

Process Development and Scale‑Up of β‑Arylthioester Intermediates

The Zn/Cp₂TiCl₂ reductive‑cleavage route delivers this ester in 85 % isolated yield, a higher yield than conventional thiol‑acrylate addition methods [2]. The higher boiling point (339 °C) facilitates solvent‑swap operations during multi‑step campaigns without excessive product loss.

Structure–Activity Relationship (SAR) Studies on Arylthioalkyl Moieties

Employ the ethyl ester as the reference scaffold for systematically varying the ester group (e.g., vs. methyl, isopropyl, tert‑butyl) and the aryl substituent (Cl vs. Br, CH₃, H). The documented logP and boiling point differences provide a quantitative baseline for evaluating how physicochemical property modulation affects downstream reactivity and biological activity.

Custom Synthesis and Contract Research for Agrochemical Intermediates

Multiple commercial suppliers offer this compound, and its well‑characterized properties (bp 338.8 °C, density 1.21 g/cm³, logP 3.3) facilitate straightforward quality control. The existence of at least two published synthetic protocols—reductive S–S cleavage and direct thiol‑ester addition—provides supply‑chain flexibility.

Application
Selection Property
Validation Focus
Nematicide lead discovery
4-Chlorophenylthioethyl scaffold fidelity
Nematicidal endpoint context review
β-Arylthioester process scale-up
Reductive-cleavage yield and boiling point
Yield and thermal robustness verification
Arylthioalkyl SAR studies
Ester and aryl halide physicochemical reference
Reactivity and logP modulation assessment
Custom synthesis supply chain
Well-characterized identity and multiple protocols
Quality control and protocol flexibility review

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